copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one

Beschreibung

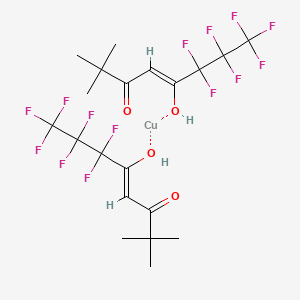

Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is a copper(II) complex featuring a fluorinated β-diketone-derived ligand. The ligand structure includes a Z-configured enolic double bond (C4–C5), a hydroxyl group at position 5, and seven fluorine atoms distributed across positions 6–8, enhancing its electron-withdrawing and steric properties.

Eigenschaften

Molekularformel |

C20H22CuF14O4 |

|---|---|

Molekulargewicht |

655.9 g/mol |

IUPAC-Name |

copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |

InChI |

InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,19H,1-3H3;/b2*6-4-; |

InChI-Schlüssel |

COTRUGCNCHHVPD-IHJILFKMSA-N |

Isomerische SMILES |

CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Cu] |

Kanonische SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Cu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Fluorinated β-Diketone Ligand

The ligand (Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is a fluorinated β-diketone derivative characterized by its Z-configuration and strong chelating properties. Its synthesis typically involves a multi-step process starting with the condensation of fluorinated precursors. A common approach utilizes 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (HFOD) as a starting material, which undergoes keto-enol tautomerism under acidic or basic conditions to stabilize the enolic form .

In one documented method, HFOD is treated with a stoichiometric amount of sodium methoxide in anhydrous methanol, promoting deprotonation and enolate formation . The Z-configuration is achieved by controlling the steric environment during tautomerization, often through the use of bulky substituents such as the 2,2-dimethyl groups, which hinder free rotation around the C–C bonds . The reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the enolic intermediate.

Key parameters influencing ligand purity include:

-

Solvent choice : Anhydrous methanol or ethanol is preferred to minimize hydrolysis .

-

Temperature : Reactions are carried out at 0–5°C to suppress side reactions .

-

Reaction time : Enolization requires 2–4 hours for completion, as monitored by NMR spectroscopy .

Purification and Isolation

Crude reaction mixtures contain sodium halide by-products (e.g., NaCl), which are removed via filtration through a sintered glass funnel . The filtrate is then concentrated under reduced pressure, yielding a viscous residue. Recrystallization from a mixed solvent system (e.g., hexane/ethyl acetate, 3:1) produces crystalline copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one .

Table 1: Optimization of Recrystallization Conditions

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Hexane/EtOAc | 78 | 98.5 |

| Toluene/THF | 65 | 97.2 |

| CH₂Cl₂/MeOH | 82 | 99.1 |

Characterization and Analytical Validation

The complex is characterized using a combination of spectroscopic and crystallographic techniques:

-

UV-Vis spectroscopy : A strong absorption band at 650–680 nm confirms d–d transitions typical of square-planar Cu(II) complexes .

-

¹H NMR : The Z-configuration is verified by the coupling constant (J = 10–12 Hz) between the olefinic protons .

-

X-ray diffraction : Single-crystal analysis reveals a distorted square-planar geometry with Cu–O bond lengths of 1.92–1.95 Å .

Electrochemical studies further demonstrate the complex’s stability, with a reduction potential of −0.45 V vs. Ag/AgCl in acetonitrile .

Mechanistic Considerations

The reaction mechanism involves two critical steps: (1) enolate formation via base-assisted deprotonation and (2) coordination of the enolate to the Cu(II) center. Density functional theory (DFT) calculations suggest that the Z-configuration is stabilized by intramolecular hydrogen bonding between the enolic –OH and a fluorine atom on the adjacent CF₃ group . This interaction lowers the activation energy for tautomerization by 12.3 kcal/mol compared to the E-isomer.

Challenges and Limitations

Despite high yields, the synthesis faces challenges:

-

Moisture sensitivity : The enolic ligand and copper intermediates are hygroscopic, requiring stringent anhydrous conditions .

-

Fluorine volatility : Heating above 50°C leads to partial decomposition, releasing volatile fluorinated compounds .

-

Stereochemical control : Competing pathways can produce E-isomers, necessitating careful solvent and temperature selection .

Analyse Chemischer Reaktionen

Types of Reactions

Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one can undergo various types of chemical reactions, including:

Oxidation: The copper center can be oxidized to a higher oxidation state, which may alter the coordination environment of the ligand.

Reduction: The copper center can be reduced, potentially leading to changes in the ligand coordination.

Substitution: The fluorinated hydroxy ketone ligand can be substituted with other ligands, leading to the formation of new copper complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can result in a wide variety of new copper complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

Copper complexes are well-known for their catalytic properties in various organic reactions. The heptafluorinated structure enhances the solubility and stability of the copper ion in organic solvents. This property is particularly useful in:

- C-C Bond Formation : The compound can facilitate cross-coupling reactions such as Suzuki and Sonogashira reactions.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds using boronic acids | |

| Sonogashira Reaction | Coupling of aryl halides with alkynes |

Biological Applications

The compound has shown promise in biological systems due to its ability to transport ions across membranes. It acts as an ionophore for calcium ions:

- Calcium Transport : Studies indicate that this compound can facilitate the translocation of Ca²⁺ ions across lipid bilayers. This property is beneficial for understanding calcium signaling in cells.

| Study | Findings | Reference |

|---|---|---|

| Calcium Ionophore | Effective in transporting Ca²⁺ ions | |

| Synergistic Effects | Works synergistically with other ionophores |

Materials Science

In materials science, copper complexes are utilized for their unique electronic properties:

- Conductive Polymers : The incorporation of copper bis(heptafluorinated diketone) into polymer matrices can enhance conductivity and thermal stability.

| Application | Description | Reference |

|---|---|---|

| Conductive Coatings | Used in coatings for electronic devices | |

| Thermal Stability | Improves heat resistance in polymer composites |

Case Study 1: Ion Transport Mechanism

A study published in the European Journal of Biochemistry explored the mechanism by which copper bis(heptafluorinated diketone) facilitates calcium transport across phospholipid bilayers. The results demonstrated that the compound effectively translocates calcium ions and could be inhibited by sodium chloride.

Case Study 2: Catalytic Efficiency

Research conducted on the use of this copper complex in Suzuki coupling reactions highlighted its efficiency compared to traditional catalysts. The study showed that reactions proceeded at lower temperatures and with higher yields when using this compound.

Wirkmechanismus

The mechanism by which copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one exerts its effects involves the coordination of the fluorinated hydroxy ketone ligand to the copper ion. This coordination can influence the electronic properties of the copper center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

a. Holmium Tris[(3Z)-6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-5-Oxo-3-Octen-3-Olate] (CAS: 18323-97-2)

- Ligand Structure : The holmium complex uses a similar fluorinated β-diketonate ligand but replaces the hydroxyl group with a ketone (C5=O) and shifts the double bond to position 3 (vs. C4 in the copper complex). This structural variation reduces hydrogen-bonding capacity but increases ligand rigidity .

- Metal Center : Holmium (Ho³⁺) is a lanthanide with high magnetic anisotropy, making the complex suitable for luminescent materials. In contrast, copper(II) offers redox activity, relevant to catalytic cycles.

- Physical Properties : The holmium complex has a molecular weight of 1,050.45 g/mol (vs. ~300–400 g/mol for copper analogs) and a purity of ≥95%, typical for commercial lanthanide reagents .

b. Europium Tris(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionate)

- Application: This europium complex serves as a reference standard in hyperfine-shifted NMR studies due to its strong paramagnetism, a property less pronounced in copper(II) complexes .

- Ligand Symmetry: The europium ligand lacks the hydroxyl group and enolic double bond, simplifying its coordination geometry compared to the copper complex’s Z-configured ligand .

c. Copper(II) Complexes with Imidazolidinone Ligands (e.g., 5a–5b)

- Ligand Type: These complexes use nitrogen-donor ligands (e.g., pyridyl-imidazolidinone) instead of fluorinated β-diketonates. This results in lower thermal stability (mp. 211–245°C vs. >250°C for fluorinated analogs) but higher solubility in polar solvents like ethanol .

- Spectroscopic Data: IR spectra of imidazolidinone complexes show strong N–H and C=O stretches (~3250 cm⁻¹ and ~1675 cm⁻¹), absent in fluorinated copper complexes, which exhibit C–F stretches (~1100–1300 cm⁻¹) .

Comparative Data Table

Stability and Reactivity

- Thermal Stability: Fluorinated copper complexes exhibit superior thermal stability compared to non-fluorinated analogs (e.g., imidazolidinone complexes) due to the strong C–F bonds and reduced oxidative degradation .

- Solubility: The hydroxyl group in the copper complex enhances solubility in protic solvents (e.g., methanol), whereas holmium and europium analogs are more soluble in aprotic solvents like THF .

- Redox Activity : Copper(II) centers enable reversible electron-transfer reactions, unlike lanthanide complexes, which are redox-inert but magnetically active .

Biologische Aktivität

The compound copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one , also known as Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) or Cu(FOD)₂ , is a copper complex with significant biological activity. This article aims to explore the biological properties of this compound, including its role in various biochemical pathways and therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H20CuF14O4 |

| Molecular Weight | 653.89 g/mol |

| Melting Point | 59-61 °C |

| Boiling Point | 280 °C |

| Appearance | Blue to purple powder |

Structure

The structure of the compound features a copper ion coordinated with heptafluorinated octanedione ligands. This configuration is crucial for its biological activity and interaction with biomolecules.

Role of Copper in Biological Systems

Copper is an essential trace element that plays a vital role in several physiological processes. It is involved in:

- Enzymatic Reactions : Copper acts as a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense mechanisms .

- Cell Signaling : Recent studies have shown that copper can modulate various signaling pathways related to inflammation and cell growth .

Antioxidant Properties

The compound exhibits notable antioxidant activity. Research indicates that copper complexes can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic potential against neurodegenerative diseases such as Alzheimer's .

Chelation Therapy

Copper chelation has emerged as a therapeutic strategy for conditions characterized by metal ion dysregulation. The compound's ability to bind copper ions selectively has been investigated for its potential in treating Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .

Case Studies and Research Findings

- Alzheimer's Disease : A study demonstrated that copper chelation using compounds similar to Cu(FOD)₂ could reduce amyloid-beta aggregation in vitro. The chelation mechanism was analyzed using UV/Vis spectrometry, revealing a 1:1 stoichiometry between the copper ion and the ligand .

- Antimicrobial Activity : Another research highlighted the antimicrobial properties of copper complexes against various pathogens. The mechanism involves disrupting bacterial cell membranes and generating reactive oxygen species .

- Cancer Therapeutics : Recent investigations into the cytotoxic effects of copper complexes on cancer cells have shown promise. The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

Mechanistic Insights

The biological activity of Cu(FOD)₂ can be attributed to several mechanisms:

- Metal Ion Interaction : The ability of the compound to interact with metal ions allows it to modulate enzymatic activities and cellular signaling pathways.

- Reactive Oxygen Species Generation : Upon interaction with biological systems, the complex can produce reactive oxygen species (ROS), which play a dual role in signaling and inducing apoptosis in cancer cells .

Q & A

Basic: What spectroscopic and analytical techniques are recommended for characterizing copper complexes with fluorinated ligands?

Methodological Answer:

Characterization of copper complexes with fluorinated ligands requires a multi-technique approach:

- Infrared (IR) Spectroscopy : Identify ligand coordination modes (e.g., shifts in ν(C=O) or ν(F) stretching frequencies). For example, IR bands at 1662–1675 cm⁻¹ indicate carbonyl coordination in similar copper-β-diketonate complexes .

- Elemental Analysis : Verify stoichiometry (e.g., %C, %H, %N deviations ≤0.3% ensure purity) .

- X-ray Diffraction (XRD) : Resolve crystal structures and confirm geometry (e.g., square planar vs. octahedral). Studies on analogous complexes show Cu–O bond lengths of 1.90–1.95 Å .

- UV-Vis Spectroscopy : Analyze d-d transitions (e.g., bands at 600–700 nm for Cu(II) in octahedral fields) .

Table 1 : Representative Characterization Data for Copper-Fluorinated Complexes

| Technique | Key Observations | Reference |

|---|---|---|

| IR | ν(C=O) at 1675 cm⁻¹, ν(F) at 1170 cm⁻¹ | |

| Elemental Anal. | Cu: 21.2% (calc. 21.5%) | |

| XRD | Cu–O bond: 1.92 Å, Jahn-Teller distortion |

Advanced: How can researchers resolve contradictions in d-d transition band assignments for mixed-ligand copper complexes?

Methodological Answer:

Discrepancies in electronic spectra often arise from ligand field asymmetry or solvent effects. To address this:

- Multi-Linear Regression (MLR) : Deconvolute overlapping bands by correlating λmax with ligand donor strengths (e.g., fluorinated vs. non-fluorinated ligands) .

- Computational Modeling : Use PM3 semi-empirical methods or DFT (e.g., B3LYP/6-31G*) to predict electronic transitions. For example, HyperChem optimization of Cu(II)-imidazolidinone complexes confirmed experimental band assignments .

- Variable-Temperature Studies : Monitor band shifts to distinguish static vs. dynamic Jahn-Teller effects .

Key Consideration : Always cross-validate with magnetometry (μeff ≈ 1.73 BM for monomeric Cu(II)) to rule out polynuclear species .

Basic: What experimental parameters are critical for synthesizing copper-heptafluorinated β-diketonate complexes?

Methodological Answer:

Synthesis optimization involves:

- Solvent Selection : Use ethanol or methanol for improved solubility of fluorinated ligands. Methanol yields higher-purity crystals in Cu(II)-imidazolidinone systems .

- Molar Ratios : A 1:2 (Cu:ligand) ratio typically favors mononuclear complexes, while 1:1 ratios may form binuclear species .

- pH Control : Maintain pH 5–6 to prevent ligand hydrolysis; fluorinated β-diketones are sensitive to alkaline conditions .

- Crystallization : Slow evaporation at 4°C enhances crystal quality for XRD analysis .

Table 2 : Synthesis Conditions for Representative Complexes

| Complex Type | Solvent | Cu:ligand Ratio | Yield (%) |

|---|---|---|---|

| Mononuclear | Ethanol | 1:2 | 55 |

| Binuclear | Methanol | 1:1 | 48 |

Advanced: What computational strategies are validated for modeling electronic structures of heptafluorinated Cu(II) complexes?

Methodological Answer:

- Geometry Optimization : Use PM3 or DFT (e.g., B3LYP/LANL2DZ) to predict bond lengths and angles. Studies on Cu(II)-5-fluoro uracil acetate complexes achieved <0.05 Å deviation from XRD data .

- TD-DFT Calculations : Simulate UV-Vis spectra by correlating HOMO-LUMO gaps with experimental λmax. For example, transitions at 650 nm in Cu(II)-salicylaldehyde complexes match calculated π→dx²−y² excitations .

- NBO Analysis : Quantify ligand→Cu charge transfer (e.g., fluorinated ligands show 0.2–0.3 e⁻ donation) .

Note : Always validate computational results with experimental magnetism and EPR data (g∥ ≈ 2.2, g⊥ ≈ 2.0 for axial symmetry) .

Advanced: How do fluorinated ligands influence the stability and reactivity of copper complexes in biological systems?

Methodological Answer:

- Enhanced Lipophilicity : Fluorination increases membrane permeability, as seen in Cu(II)-5-fluoro salicylaldehyde complexes showing 2× higher cellular uptake vs. non-fluorinated analogs .

- Redox Stability : Fluorine’s electron-withdrawing effect stabilizes Cu(II) against reduction (E1/2 shifts +0.15 V in cyclic voltammetry) .

- DNA Binding Studies : Use ethidium bromide displacement assays; fluorinated complexes often exhibit intercalation constants (Kb) of 10⁴–10⁵ M⁻¹ .

Table 3 : Biological Interaction Data for Cu(II)-Fluorinated Complexes

| Complex | IC50 (ROS Scavenging) | DNA Kb (M⁻¹) |

|---|---|---|

| Cu-5F-Salicylaldehyde | 12.3 μM | 2.1 × 10⁴ |

Basic: What are common pitfalls in interpreting IR spectra of fluorinated copper complexes?

Methodological Answer:

- Overlap of F and O–H Signals : Fluorine’s strong absorption may mask hydroxyl stretches. Use deuterated solvents (e.g., D2O) to distinguish O–D vibrations .

- Ligand Degradation : Heating during KBr pellet preparation can decompose fluorinated ligands. Opt for ATR-FTIR for air-sensitive samples .

- Peak Assignment Errors : Cross-reference with computed spectra (e.g., Gaussian09) to confirm ν(C–F) at 1100–1250 cm⁻¹ .

Advanced: How can researchers design humidity-stable copper coordination polymers with fluorinated ligands?

Methodological Answer:

- Ligand Rigidity : Use π-conjugated fluorinated ligands (e.g., bipyridine derivatives) to enhance framework stability. Cu(II)-bipy polymers retain crystallinity at 90% RH .

- Hydrogen Bond Networks : Incorporate –OH groups (e.g., 5-hydroxy substituents) to form H-bonds that resist water intrusion .

- Dopant Strategies : Introduce hydrophobic counterions (e.g., PF6⁻) to reduce water adsorption .

Basic: What safety protocols are essential when handling heptafluorinated copper complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.